(3S)-3,4,4-Trifluoropiperidine hydrochloride
Description
(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by three fluorine atoms at positions 3, 4, and 4 of the piperidine ring, with a stereospecific (3S) configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and synthetic applications .
Properties
Molecular Formula |
C5H9ClF3N |
|---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
(3S)-3,4,4-trifluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
InChI Key |
FYHLLFGUFQPYDV-WCCKRBBISA-N |
Isomeric SMILES |
C1CNC[C@@H](C1(F)F)F.Cl |
Canonical SMILES |
C1CNCC(C1(F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of (3S)-3,4,4-Trifluoropiperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction parameters precisely, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: (3S)-3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Antihypertensive Agents
Research has indicated that derivatives of piperidine, including those containing trifluoromethyl substitutions, can exhibit significant antihypertensive effects. A study evaluated a series of tetrahydroisoquinoline derivatives linked to piperidines and demonstrated that specific substitutions could lead to potent bradycardic and hypotensive activities in animal models .
Pain Modulation
(3S)-3,4,4-Trifluoropiperidine hydrochloride has been explored for its potential as a modulator of ion channels involved in pain pathways. Compounds targeting sodium channels, particularly NaV 1.8, have shown promise in reducing neuropathic pain sensitivity without affecting acute pain responses . This suggests that trifluorinated piperidines could be developed into effective analgesics.
Cancer Therapy
Piperidine derivatives are increasingly recognized for their roles in cancer treatment. Recent advances have highlighted their potential as anticancer agents through various mechanisms, including apoptosis induction in tumor cells . The structural modifications provided by trifluoropiperidine derivatives may enhance their efficacy against specific cancer types.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3S)-3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
Pharmacological Relevance:
Fluorination improves metabolic stability and lipophilicity, critical for drug bioavailability .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Fluorinated Piperidine Derivatives
Key Comparative Insights:
Structural Diversity: Fluorination Pattern: The target compound’s trifluoro substitution (C3, C4, C4) contrasts with difluoro (e.g., (R)-4,4-difluoro-3-methylpiperidine) or trifluoromethyl groups (e.g., 4-[[4-(trifluoromethyl)phenyl]methyl]piperidine). These variations influence electronic properties and steric effects . Aromatic vs.
Pharmacological Implications: Stereochemistry: The (3S) configuration in the target compound may confer selectivity in biological interactions, a feature shared with (3S,5R)-5-trifluoromethyl-piperidin-3-ol hydrochloride . Metabolic Stability: Trifluorinated piperidines generally resist oxidative metabolism better than non-fluorinated analogs, a critical advantage in drug design .
Phenoxy-substituted derivatives (e.g., 3-[4-(trifluoromethyl)phenoxy]piperidine) mandate SDS compliance, as their aromatic components may pose inhalation risks .
Research and Commercial Landscape
Biological Activity
(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a trifluoromethyl group which enhances its lipophilicity and metabolic stability, making it a valuable scaffold for various pharmaceutical applications.
The compound is characterized by the presence of three fluorine atoms at the 4-position of the piperidine ring. This unique structure contributes to its distinct pharmacological properties. The trifluoromethyl group is known for its strong electron-withdrawing nature, which influences the compound's reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 175.56 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that (3S)-3,4,4-Trifluoropiperidine hydrochloride may interact with various biological macromolecules through multiple mechanisms. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict its binding affinities to different targets. These studies suggest that the compound could modulate pathways involved in pain perception and inflammation, particularly through interactions with receptors like TRPV1 (transient receptor potential vanilloid 1) .
Antinociceptive Properties
A study on related compounds demonstrated that derivatives of piperidine can act as TRPV1 antagonists, which are promising candidates for pain management therapies. The structural similarities between these compounds and (3S)-3,4,4-Trifluoropiperidine hydrochloride suggest potential antinociceptive effects .
Anti-inflammatory Effects
The trifluoromethyl group has been shown to enhance the anti-inflammatory activity of certain compounds. Research indicates that this group can significantly increase the potency of drugs targeting inflammatory pathways by improving their pharmacokinetic profiles .
Cytotoxicity
Preliminary studies have indicated that related piperidine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). While specific data on (3S)-3,4,4-Trifluoropiperidine hydrochloride is limited, its structural attributes suggest it may also possess similar anticancer properties .
Case Studies
- TRPV1 Modulation : High-throughput screening identified several pyridinylpiperazine ureas as selective TRPV1 ligands. The study highlighted the pharmacophoric elements necessary for antagonism, suggesting that modifications similar to those seen in (3S)-3,4,4-Trifluoropiperidine hydrochloride could yield potent modulators .
- Cytotoxicity Assessment : A recent investigation into pyridine derivatives showed that certain compounds exhibited significant cytotoxic activity against various cancer cell lines. This suggests a need for further exploration into how (3S)-3,4,4-Trifluoropiperidine hydrochloride might behave in similar assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
